molecular formula C13H13N5O2 B2792502 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide CAS No. 1904411-16-0

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide

Cat. No. B2792502
CAS RN: 1904411-16-0
M. Wt: 271.28
InChI Key: KTYHDWSPHHDSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has been the subject of interest due to their wide range of biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of kinases in various biological processes. However, one limitation of this compound is that it is a relatively potent inhibitor of BRAF, which can make it difficult to study the effects of other kinases that may also be inhibited by this compound.

Future Directions

There are several potential future directions for research on N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide. One area of interest is in developing new compounds that are more selective for specific kinases, which could help to reduce the potential side effects of this compound. Another area of interest is in studying the effects of this compound in combination with other drugs, to see if it can enhance the effectiveness of existing cancer treatments. Finally, more research is needed to fully understand the potential therapeutic applications of this compound in various diseases and conditions.

Synthesis Methods

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide involves the reaction of furan-3-carboxylic acid with 3-aminopropyl-1,2,4-triazolo[1,5-a]pyrimidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine. The resulting product is then purified through column chromatography to yield this compound.

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-tumor effects in various cancer cell lines, including thyroid cancer, lung cancer, and breast cancer. This compound has also been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c19-12(11-3-5-20-8-11)14-4-1-2-10-6-15-13-16-9-17-18(13)7-10/h3,5-9H,1-2,4H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYHDWSPHHDSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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